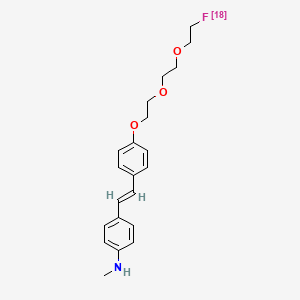
Florbetaben F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Florbetaben F-18 is a diagnostic radiotracer developed for visualizing β-amyloid plaques in the brain. It is a fluorine-18-labeled stilbene derivative used in Positron Emission Tomography (PET) imaging. This compound is particularly significant in diagnosing Alzheimer’s disease and other cognitive impairments by detecting the density of β-amyloid neuritic plaques in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Florbetaben F-18 involves the radiofluorination of a Boc-protected precursor. The process begins with the azeotropic drying of aqueous fluorine-18 fluoride with a potassium carbonate and kryptofix complex. The dried fluoride is then reacted with the precursor in dimethyl sulfoxide at 130°C for 5 minutes. The intermediate product is deprotected with hydrochloric acid at 90°C for 3 minutes .
Industrial Production Methods: Microfluidic radiosynthesizers have been developed to produce this compound in smaller, clinically relevant batches. This method involves drying cyclotron-produced aqueous fluorine-18 fluoride in small increments directly inside the reaction site. The precursor solution is then added, and the reaction is performed on a microfluidic chip, followed by purification using high-performance liquid chromatography .
Chemical Reactions Analysis
Florbetaben F-18 primarily undergoes radiofluorination reactions. The key reagents involved include fluorine-18 fluoride, potassium carbonate, kryptofix, dimethyl sulfoxide, and hydrochloric acid. The major product formed from these reactions is the fluorine-18-labeled stilbene derivative, which is then purified and formulated for use in PET imaging .
Scientific Research Applications
Florbetaben F-18 is extensively used in medical research, particularly in the early detection and diagnosis of Alzheimer’s disease. It allows for the non-invasive visualization of β-amyloid plaques in the brain, aiding in the differentiation of Alzheimer’s disease from other forms of dementia. Additionally, it is used in clinical trials to evaluate the efficacy of therapeutic interventions targeting β-amyloid plaques .
Mechanism of Action
Florbetaben F-18 is compared with other amyloid PET tracers such as Pittsburgh compound B (PiB) and Florbetapir F-18. While PiB is labeled with carbon-11, this compound and Florbetapir F-18 are labeled with fluorine-18, offering a longer half-life and wider clinical application. This compound has shown high binding affinity and excellent imaging properties, making it a reliable tracer for amyloid imaging .
Comparison with Similar Compounds
- Pittsburgh compound B (PiB)
- Florbetapir F-18
- FIBT (2-(p-methylaminophenyl)-7-(2-[18F]fluoroethoxy)imidazo[2,1-b]benzothiazole)
Florbetaben F-18 stands out due to its high binding affinity, longer half-life, and suitability for widespread clinical use.
Properties
Key on ui mechanism of action |
Florbetaben F18 is a F18-labeled stilbene derivative, which binds to β-amyloid plaques in the brain. The F 18 isotope produces a positron signal that is detected by a PET scanner. |
|---|---|
CAS No. |
902142-97-6 |
Molecular Formula |
C21H26FNO3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(E)-2-[4-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methylaniline |
InChI |
InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1 |
InChI Key |
NCWZOASIUQVOFA-FWZJPQCDSA-N |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F] |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















